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(2R,3R)-Butanediol bis(methanesulfonate)

Cat. No.: B8757549
CAS No.: 26439-19-0
M. Wt: 246.3 g/mol
InChI Key: WRAXODRAAIYKAW-UHFFFAOYSA-N
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Description

Nomenclature and Stereochemical Description of (2R,3R)-Butanediol bis(methanesulfonate)

The name of the compound provides precise information about its structure and stereochemistry, following internationally recognized conventions.

The systematic name, (2R,3R)-Butanediol bis(methanesulfonate), is assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be broken down as follows:

Butane : Indicates a four-carbon aliphatic chain as the parent structure.

-2,3-diol : Specifies that two hydroxyl (-OH) groups are attached, one at carbon 2 and one at carbon 3.

bis(methanesulfonate) : Denotes that both hydroxyl groups have been converted into methanesulfonate (B1217627) esters.

(2R,3R)- : This prefix describes the absolute configuration at the two stereocenters (chiral carbons), C2 and C3.

The 'R' and 'S' descriptors are assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org For each stereocenter, the four attached groups are ranked by atomic number of the atom directly bonded to the chiral center. wikipedia.orgvanderbilt.edu

For Carbon-2 (C2):

The oxygen atom of the methanesulfonate group (-OSO₂CH₃) has the highest atomic number (Z=8), so it receives priority 1 .

The adjacent carbon, C3, is bonded to an oxygen, a carbon (C4), and a hydrogen. This gives it a higher priority than C1. It receives priority 2 .

The methyl group carbon, C1, is bonded only to hydrogens. It receives priority 3 .

The hydrogen atom directly attached to C2 has the lowest atomic number (Z=1) and receives priority 4 .

When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction. Therefore, the configuration at C2 is designated as R (Rectus, Latin for right). libretexts.org

For Carbon-3 (C3):

The oxygen atom of its methanesulfonate group receives priority 1 .

The adjacent carbon, C2, is bonded to an oxygen, a carbon (C1), and a hydrogen, giving it priority 2 .

The methyl group carbon, C4, receives priority 3 .

The hydrogen atom attached to C3 receives priority 4 .

Again, with the hydrogen pointing away, the path from priority 1 to 2 to 3 is clockwise, assigning the configuration at C3 as R .

The parent molecule, 2,3-butanediol (B46004), has two chiral centers (C2 and C3), which means it can exist as a maximum of 2ⁿ = 4 stereoisomers, where n is the number of stereocenters. However, because the substituents on C2 and C3 are identical (a hydrogen, a methyl group, and a hydroxyl group), a meso form is possible, reducing the total number of unique stereoisomers to three. wikipedia.orglibretexts.org

These relationships are maintained in the bis(methanesulfonate) derivative:

Enantiomers : (2R,3R)-Butanediol bis(methanesulfonate) and (2S,3S)-Butanediol bis(methanesulfonate) are enantiomers. They are non-superimposable mirror images of each other. wikipedia.org

Diastereomers : The meso compound, (2R,3S)-Butanediol bis(methanesulfonate), is a diastereomer of both the (2R,3R) and (2S,3S) forms. Diastereomers are stereoisomers that are not mirror images of each other. fiveable.me The (2R,3S) isomer is achiral due to an internal plane of symmetry and is therefore optically inactive. libretexts.orgstackexchange.com Note that (2R,3S) and (2S,3R) represent the same meso compound. wikipedia.org

Table 2: Stereoisomers of Butanediol (B1596017) bis(methanesulfonate)
ConfigurationDescriptionRelationship to (2R,3R) Isomer
(2R,3R)ChiralIdentical
(2S,3S)ChiralEnantiomer
(2R,3S)Meso (achiral)Diastereomer

Significance as a Chiral Chemical Entity in Organic Synthesis

The utility of (2R,3R)-Butanediol bis(methanesulfonate) in organic synthesis stems from its identity as a chiral building block. In the synthesis of complex molecules, particularly pharmaceuticals, controlling stereochemistry is crucial, as different enantiomers can have vastly different biological activities. nih.gov

This compound serves as a source of C₂-symmetric chirality. The two methanesulfonate groups are excellent leaving groups, readily displaced by nucleophiles. This allows for the introduction of new functional groups at the C2 and C3 positions. Because these reactions proceed via defined mechanisms (typically Sₙ2), the stereochemical outcome is predictable, allowing chemists to transfer the chirality of the starting material to the product. For instance, it can serve as a precursor for the synthesis of chiral diepoxides. acs.orgnih.gov

The parent diol, (2R,3R)-2,3-butanediol, is itself a valuable chiral auxiliary. acs.org A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org Derivatives of (2R,3R)-butanediol, such as chiral boronates, are used in stereoselective C-C bond-forming reactions. researchgate.net The bis(methanesulfonate) derivative provides a stable, crystalline starting material that can be readily converted into other useful chiral intermediates.

Historical Context and Evolution of Research on Chiral Butanediol Derivatives

The study of 2,3-butanediol has a rich history, initially driven by industrial needs. During World War II, there was significant research into producing 2,3-butanediol through microbial fermentation to serve as a precursor for 1,3-butadiene, a key monomer for synthetic rubber. wikipedia.org Early production methods often yielded mixtures of stereoisomers, including the (2R,3R), (2S,3S), and meso forms, with the specific ratio depending on the microorganism used. researchgate.net

As the field of organic chemistry advanced, particularly in the latter half of the 20th century, the profound importance of stereoisomerism in biological systems became clear. nih.gov This spurred the development of asymmetric synthesis—methods to produce a single, desired stereoisomer. The demand for enantiomerically pure starting materials, often referred to as the "chiral pool," grew substantially.

Consequently, research shifted towards developing methods for producing optically pure isomers of 2,3-butanediol. Significant progress was made in using specific microbial strains and enzymatic processes to selectively produce (2R,3R)-2,3-butanediol. researchgate.netmdpi.com This evolution mirrored a broader trend in synthetic chemistry, where complex separations of racemic mixtures were increasingly replaced by stereoselective syntheses. The development of powerful chiral ligands and auxiliaries, such as BINOL, provided a conceptual framework for leveraging the stereochemistry of molecules like butanediol derivatives to control reaction outcomes. nih.gov The awarding of the 2001 Nobel Prize in Chemistry for work on asymmetric catalysis underscored the centrality of this field to modern chemistry. nih.gov Today, chiral butanediol derivatives are part of a mature toolbox for synthetic chemists, with ongoing research focusing on more sustainable production routes from renewable biomass. mdpi.comrsc.org

Table of Compounds Mentioned

Table 3: List of Chemical Compounds
Compound Name
(2R,3R)-Butanediol bis(methanesulfonate)
(2R,3R)-Butanediol
Methanesulfonic acid
(2S,3S)-Butanediol bis(methanesulfonate)
(2R,3S)-Butanediol bis(methanesulfonate)
2,3-Butanediol
1,3-Butadiene
BINOL (1,1'-Bi-2-naphthol)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6S2 B8757549 (2R,3R)-Butanediol bis(methanesulfonate) CAS No. 26439-19-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26439-19-0

Molecular Formula

C6H14O6S2

Molecular Weight

246.3 g/mol

IUPAC Name

3-methylsulfonyloxybutan-2-yl methanesulfonate

InChI

InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3

InChI Key

WRAXODRAAIYKAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies for 2r,3r Butanediol Bis Methanesulfonate and Its Precursors

Preparation of Optically Active (2R,3R)-Butanediol

The cornerstone of synthesizing the target compound is securing a supply of the optically pure precursor, (2R,3R)-Butanediol. This is primarily achieved through enantioselective synthesis, with microbial fermentation being the most prominent and extensively researched method.

Enantioselective Synthesis Routes to 2,3-Butanediols

Microbial fermentation stands as a highly effective and green method for producing enantiomerically pure (2R,3R)-Butanediol. researchgate.net This biotechnological approach leverages the stereospecific enzymes present in various microorganisms to convert simple sugars into the desired chiral diol. A range of bacteria and yeast have been metabolically engineered to enhance the production and optical purity of (2R,3R)-Butanediol.

These engineered strains often involve the overexpression of key enzymes in the 2,3-butanediol (B46004) synthesis pathway, such as butanediol (B1596017) dehydrogenase, and the deletion of genes responsible for the formation of unwanted byproducts or other stereoisomers. The choice of microbial host and the optimization of fermentation conditions, including substrate concentration, pH, and aeration, are critical factors in achieving high titers and enantiomeric excess.

Table 1: Examples of Enantioselective Synthesis of (2R,3R)-Butanediol via Microbial Fermentation

Microbial Host Substrate Titer (g/L) Optical Purity (%)
Escherichia coli Glucose 6.1 >99
Bacillus licheniformis MW3 (ΔbudC) Not Specified 123.7 Not Specified
Pichia pastoris (engineered) Glucose 74.5 >99
Paenibacillus polymyxa MDBDO Not Specified 23.5 Not Specified

Synthesis of the Bis(methanesulfonate) Derivative

Once the optically pure (2R,3R)-Butanediol has been obtained, the next stage is its conversion to the bis(methanesulfonate) ester. This is typically achieved through a direct esterification reaction.

Direct Esterification Protocols

The synthesis of (2R,3R)-Butanediol bis(methanesulfonate) involves the reaction of (2R,3R)-Butanediol with methanesulfonyl chloride in the presence of a base. The base, commonly a tertiary amine such as triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid that is generated during the reaction.

A general protocol would involve dissolving (2R,3R)-Butanediol in a suitable anhydrous solvent, such as dichloromethane (B109758) or pyridine, and cooling the solution in an ice bath. Methanesulfonyl chloride is then added dropwise to the stirred solution, and the reaction is allowed to proceed to completion. The reaction mixture is then typically washed with dilute acid, aqueous bicarbonate solution, and brine to remove any unreacted starting materials and byproducts. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product.

Optimization of Reaction Conditions for Selective Mesylation

A key challenge in the mesylation of diols is achieving the desired level of substitution. In the case of (2R,3R)-Butanediol bis(methanesulfonate), complete disubstitution is the goal. The reaction conditions must be carefully controlled to favor the formation of the dimesylate over the monomesylate.

Factors that influence the selectivity of the reaction include the stoichiometry of the reagents, the reaction temperature, and the choice of base and solvent. Using a molar excess of methanesulfonyl chloride and the base will drive the reaction towards the formation of the bis(methanesulfonate) product. The reaction temperature is also a critical parameter; lower temperatures can sometimes favor monosubstitution, so the reaction may need to be performed at room temperature or with gentle heating to ensure complete conversion to the dimesylate. The choice of base can also play a role, with stronger, non-nucleophilic bases often being preferred.

Purification and Characterization Strategies

After the reaction is complete, the crude (2R,3R)-Butanediol bis(methanesulfonate) must be purified. A common method for the purification of solid organic compounds is recrystallization. The choice of solvent for recrystallization is critical and is determined empirically. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities will either be insoluble at high temperatures or remain in solution at room temperature.

The purified product is then characterized to confirm its identity and purity. Standard analytical techniques for the characterization of organic compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to determine the structure of the molecule. For (2R,3R)-Butanediol bis(methanesulfonate), the 1H NMR spectrum would be expected to show signals for the methyl protons of the methanesulfonyl groups, the methyl protons of the butanediol backbone, and the methine protons. The 13C NMR spectrum would show corresponding signals for the carbon atoms in the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For (2R,3R)-Butanediol bis(methanesulfonate), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 246.30 g/mol .

Melting Point Analysis : The melting point of a pure crystalline solid is a sharp, well-defined temperature. The melting point of (2R,3R)-Butanediol bis(methanesulfonate) has been reported to be in the range of 121-125 °C. lookchem.com A broad melting point range can be an indication of impurities.

Chemical Reactivity and Mechanistic Investigations of 2r,3r Butanediol Bis Methanesulfonate

Role of the Methanesulfonate (B1217627) Group as a Leaving Group

The chemical behavior of (2R,3R)-Butanediol bis(methanesulfonate) is dominated by its two methanesulfonate (mesylate) groups. The hydroxyl groups of the parent diol are poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com By converting the alcohol groups to methanesulfonate esters, they are transformed into excellent leaving groups. libretexts.org The methanesulfonate anion (CH₃SO₃⁻) is a very weak base, as it is the conjugate base of the strong acid, methanesulfonic acid. Its stability, and therefore its effectiveness as a leaving group, is significantly enhanced by resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. libretexts.orgwikipedia.org

This conversion is typically achieved by reacting (2R,3R)-butanediol with methanesulfonyl chloride in the presence of a non-nucleophilic base. A critical advantage of this transformation is that the C-O bond of the alcohol is not broken during the mesylation process, meaning the stereochemical integrity of the chiral centers is preserved. libretexts.org

With its two effective leaving groups on secondary carbons, (2R,3R)-Butanediol bis(methanesulfonate) is a prime substrate for nucleophilic substitution reactions, which can proceed via SN1 or SN2 mechanisms. ksu.edu.sa

SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the methanesulfonate group departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A key feature of the SN2 reaction is the backside attack of the nucleophile, which results in an inversion of the stereochemical configuration at the reaction center. uobasrah.edu.iq Given that (2R,3R)-Butanediol bis(methanesulfonate) has two such centers, sequential SN2 reactions can lead to a product with an inverted configuration at both sites.

SN1 (Substitution Nucleophilic Unimolecular): This mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. libretexts.org In the second step, the nucleophile can attack the carbocation from either face, which, if occurring at a chiral center, typically leads to a racemic mixture of products. libretexts.org While secondary substrates like this compound can undergo SN1 reactions, this pathway is less common than for tertiary substrates and is favored by polar, protic solvents and weakly basic nucleophiles.

The choice between these two pathways is influenced by several factors, as summarized in the table below.

FactorFavors SN2 MechanismFavors SN1 Mechanism
Substrate Primary > Secondary >> TertiaryTertiary > Secondary >> Primary
Nucleophile Strong, high concentrationWeak, low concentration
Solvent Polar aprotic (e.g., Acetone, DMF)Polar protic (e.g., Water, Ethanol)
Leaving Group Good leaving group requiredExcellent leaving group required
Stereochemistry Inversion of configurationRacemization

Data compiled from various organic chemistry principles. ksu.edu.salibretexts.org

For (2R,3R)-Butanediol bis(methanesulfonate), reactions with strong nucleophiles such as azide (B81097) or cyanide ions in polar aprotic solvents will predominantly follow an SN2 pathway.

The specific (2R,3R) configuration of the molecule is paramount in determining the stereochemical outcome of its reactions. ontosight.ai In a double displacement reaction proceeding via an SN2 mechanism, each nucleophilic attack will invert the configuration of the carbon atom it targets. Therefore, the reaction of (2R,3R)-Butanediol bis(methanesulfonate) with a nucleophile (Nu⁻) would result in the formation of a (2S,3S)-disubstituted product.

The fixed spatial arrangement of the two chiral centers and their leaving groups can also introduce steric effects that influence reaction rates and regioselectivity, particularly in intramolecular reactions. researchgate.net The relative orientation of the two methanesulfonate groups dictates the feasibility of forming cyclic transition states, which is crucial for intramolecular cyclization processes.

Intramolecular Cyclization Reactions

The presence of two reactive sites on the same four-carbon chain enables (2R,3R)-Butanediol bis(methanesulfonate) to undergo intramolecular cyclization reactions, where one part of the molecule acts as the nucleophile to displace the leaving group on the other part.

One of the most significant reactions of this compound is its conversion to chiral epoxides. Treatment with a strong base can deprotonate an alcohol (formed from the hydrolysis of one mesylate group) or, more directly, promote an intramolecular SN2 reaction. In a related process, the transformation of (2S,3S)-threitol 1,4-bismethanesulfonate into (2S,3S)-diepoxybutane has been shown to proceed through the accumulation of a monoepoxide intermediate, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate. acs.orgnih.gov

Applying this principle to (2R,3R)-Butanediol bis(methanesulfonate), a similar two-step intramolecular substitution can occur. The first intramolecular SN2 reaction would lead to the formation of a chiral mono-epoxide with an adjacent methanesulfonate group. A second, subsequent intramolecular cyclization under basic conditions yields (2R,3R)-diepoxybutane. The stereochemistry of the starting diol directly controls the chirality of the resulting epoxide rings. mdpi.comrsc.org This method is a valuable route for synthesizing enantiomerically pure epoxides, which are versatile building blocks in organic synthesis. mdpi.com

Starting MaterialReagentIntermediate ProductFinal Product
(2R,3R)-Butanediol bis(methanesulfonate)Base (e.g., NaOH)(2R,3S)-3-Methanesulfonyloxy-1,2-epoxybutane(2R,3R)-Diepoxybutane

Reaction pathway based on analogous transformations. acs.org

Beyond epoxides, the bifunctional nature of (2R,3R)-Butanediol bis(methanesulfonate) allows for its use in synthesizing other cyclic structures. By reacting it with dinucleophiles, various heterocyclic systems can be constructed. For example, reaction with a diamine or a dithiol could lead to the formation of chiral cyclic amines (piperazines or diazepanes) or thioethers, respectively. The stereochemistry of the butanediol (B1596017) backbone is transferred to the final cyclic product, making this a useful strategy in asymmetric synthesis. nih.govmdpi.com Intramolecular cyclization of related sulfonamide derivatives has been shown to be an effective method for creating cyclic compounds. rsc.org

Interactions as a Bifunctional Alkylating Agent

With two leaving groups, (2R,3R)-Butanediol bis(methanesulfonate) can act as a bifunctional alkylating agent, meaning it can form covalent bonds with two nucleophilic sites. nih.gov This property is particularly significant in a biological context. The ultimate product of its cyclization, diepoxybutane, is a known genotoxic agent that functions by cross-linking DNA. researchgate.net

Diepoxybutane (DEB), a metabolite of 1,3-butadiene, exists in three stereoisomeric forms: (S,S), (R,R), and meso. nih.gov These isomers exhibit different potencies in cytotoxicity and mutagenicity, which is attributed to the distinct structures of the DNA adducts they form. nih.gov The (2R,3R)-diepoxybutane formed from (2R,3R)-Butanediol bis(methanesulfonate) can react with nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940), to form DNA monoadducts or, more critically, DNA-DNA interstrand and intrastrand cross-links. researchgate.netnih.gov These cross-links are highly damaging lesions that can block DNA replication and transcription, leading to mutations or cell death. The specific stereochemistry of the diepoxide influences the geometry of the cross-link and its subsequent recognition and repair by cellular machinery. nih.gov

DNA Alkylation Chemistry and Cross-linking Potential

(2R,3R)-Butanediol bis(methanesulfonate) is classified as a bifunctional alkylating agent, a characteristic conferred by the two methanesulfonate ester groups within its structure. researchgate.netresearchgate.net Sulfonate esters are known to react with nucleophilic centers in macromolecules, including DNA. escholarship.org The reactivity of these esters allows for the transfer of their alkyl backbone to the DNA, resulting in the formation of covalent adducts. researchgate.net While direct studies detailing the specific DNA alkylation profile of (2R,3R)-Butanediol bis(methanesulfonate) are not extensively documented in publicly available literature, its chemical behavior can be inferred from closely related compounds.

The primary mode of DNA damage by such bifunctional agents is the formation of cross-links, which can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands). wikipedia.org The four-carbon chain of (2R,3R)-Butanediol bis(methanesulfonate) provides a flexible linker that, upon reaction with DNA, can bridge two nucleobases.

Research on the structurally analogous metabolite, 1,2:3,4-diepoxybutane (DEB), which is the ultimate carcinogenic form of 1,3-butadiene, provides significant insight into the potential cross-linking adducts. nih.gov It is proposed that (2R,3R)-Butanediol bis(methanesulfonate) acts as a precursor to the corresponding diepoxide in situ. The subsequent reaction of this diepoxide with DNA leads to the formation of various cross-linked adducts. A significant adduct formed is the 1,4-bis-(guan-7-yl)-2,3-butanediol cross-link, which involves the N7 positions of two guanine bases. nih.gov Another well-characterized adduct is the 1,4-bis(2'-deoxyadenosin-N6-yl)-2R,3R-butanediol cross-link, which forms between the N6 positions of two adenine (B156593) residues. nih.govnih.gov The formation of these cross-links physically obstructs DNA replication and transcription, triggering cellular repair mechanisms and, if the damage is too extensive, leading to apoptosis. wikipedia.org

The table below summarizes the key DNA adducts anticipated from the reactivity of (2R,3R)-Butanediol bis(methanesulfonate), based on the known reactivity of its presumed active metabolite, (2R,3R)-1,2:3,4-diepoxybutane.

Adduct NameType of Cross-linkNucleobases InvolvedReference
1,4-bis-(guan-7-yl)-2,3-butanediolInterstrand or IntrastrandGuanine (N7) - Guanine (N7) nih.gov
1,4-bis(2'-deoxyadenosin-N6-yl)-2R,3R-butanediolInterstrand or IntrastrandAdenine (N6) - Adenine (N6) nih.govnih.gov

Structural studies on the 1,4-bis(2'-deoxyadenosin-N6-yl)-2R,3R-butanediol cross-link within an oligonucleotide have shown that it is accommodated in the major groove of the DNA duplex. nih.govnih.gov The presence of this bulky adduct causes some distortion in the DNA helix, including a break in Watson-Crick base pairing at the 5'-side of the cross-link, though it does not appear to cause significant bending of the DNA helix. nih.govnih.gov

Mechanistic Basis for Alkylating Activity

The alkylating activity of (2R,3R)-Butanediol bis(methanesulfonate) is rooted in the chemical properties of the methanesulfonate (mesylate) groups. The sulfonate moiety is an excellent leaving group, making the carbon atoms to which they are attached highly susceptible to nucleophilic attack. researchgate.net The mechanism of DNA alkylation is proposed to be a two-step process, drawing parallels from the reactivity of similar bismethanesulfonate compounds like (2S,3S)-Threitol 1,4-bismethanesulfonate. acs.org

Step 1: In situ formation of the electrophilic intermediate

The initial step involves the intramolecular nucleophilic substitution where the hydroxyl oxygen, transiently deprotonated, attacks the adjacent carbon bearing a methanesulfonate group. This process occurs twice, leading to the displacement of both mesylate groups and the formation of a highly reactive bifunctional electrophile, (2R,3R)-1,2:3,4-diepoxybutane. acs.org This conversion transforms the prodrug into its active, DNA-reactive form.

Step 2: Nucleophilic attack by DNA bases and cross-link formation

The resulting diepoxide contains two strained epoxide rings. These rings are potent electrophiles that readily react with nucleophilic sites on the DNA bases. escholarship.org The most nucleophilic centers in DNA available for alkylation are the N7 position of guanine and the N3 and N1 positions of adenine. nih.gov The bifunctional nature of the diepoxide allows for a sequential reaction with two different nucleobases, resulting in the formation of a covalent cross-link. wikipedia.org The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of a DNA base attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a covalent bond. This process can then be repeated with the second epoxide ring and another DNA base, completing the cross-link.

The proposed mechanism for the activation and subsequent DNA alkylation is summarized in the table below.

StepDescriptionReactantsProducts
1 Intramolecular cyclization (x2)(2R,3R)-Butanediol bis(methanesulfonate)(2R,3R)-1,2:3,4-diepoxybutane, 2x Methanesulfonate
2 First Nucleophilic Attack(2R,3R)-1,2:3,4-diepoxybutane, DNA (e.g., Guanine-N7)Mono-adduct intermediate
3 Second Nucleophilic AttackMono-adduct intermediate, DNA (e.g., Guanine-N7)DNA-DNA cross-link (e.g., 1,4-bis-(guan-7-yl)-2,3-butanediol)

This mechanism highlights how (2R,3R)-Butanediol bis(methanesulfonate) functions as a prodrug that is converted into a highly reactive diepoxide, which is the ultimate species responsible for the observed DNA alkylation and cross-linking.

Applications in Advanced Organic Synthesis and Materials Science

Utilisation as a Chiral Building Block

The C2-symmetric backbone of (2R,3R)-Butanediol bis(methanesulfonate) provides a robust platform for transferring chirality into target molecules. The two methanesulfonate (B1217627) groups act as excellent leaving groups, facilitating stereospecific nucleophilic substitution reactions.

Asymmetric Synthesis of Complex Molecules

(2R,3R)-Butanediol bis(methanesulfonate) serves as a key starting material in the asymmetric synthesis of intricate molecular architectures. Its defined stereochemistry allows for the controlled introduction of two adjacent chiral centers. A notable application is in the synthesis of pharmaceutical intermediates. For instance, it is a crucial reactant in the preparation of a tetracyclic compound that serves as a key intermediate for the synthesis of the drug (6R)-6-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine. In this synthesis, the bis(methanesulfonate) acts as a chiral electrophile, reacting with a dinucleophile to form a new heterocyclic ring with retention of stereochemistry.

Another significant example is its use in the synthesis of chiral macrocycles. The reaction of (2R,3R)-Butanediol bis(methanesulfonate) with various bis-phenolic compounds under basic conditions can lead to the formation of chiral crown ethers and other macrocyclic hosts. The stereochemistry of the butanediol (B1596017) fragment is directly translated into the three-dimensional structure of the macrocycle, influencing its recognition and binding properties.

Construction of Enantiomerically Pure Intermediates

The ability to undergo double nucleophilic substitution with inversion of configuration at both stereocenters makes (2R,3R)-Butanediol bis(methanesulfonate) an excellent precursor for a variety of enantiomerically pure intermediates. One of the most valuable transformations is its conversion to (2S,3S)-2,3-diaminobutane. This reaction, typically carried out with sodium azide (B81097) followed by reduction, provides a versatile C2-symmetric diamine that is a cornerstone for the synthesis of numerous chiral ligands and catalysts.

Furthermore, reaction with other nucleophiles, such as primary amines, allows for the synthesis of N,N'-disubstituted 2,3-diaminobutanes, which are also important precursors for chiral ligands and auxiliaries. The high fidelity of these substitution reactions ensures the production of intermediates with high enantiomeric purity.

Precursor for Stereodefined Functional Materials

The defined stereochemistry of (2R,3R)-Butanediol bis(methanesulfonate) is instrumental in the development of functional materials with specific chiral properties, particularly in the areas of catalysis and polymer science.

Synthesis of Chiral Ligands and Auxiliaries

(2R,3R)-Butanediol bis(methanesulfonate) is a precursor to a wide array of C2-symmetric chiral ligands that are pivotal in asymmetric catalysis. The resulting ligands create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in various chemical transformations.

A prominent class of ligands derived from this starting material are chiral phosphines. For example, the corresponding cyclic sulfate (B86663), formed from the parent diol, can be opened by phosphide (B1233454) nucleophiles to generate chiral phosphine (B1218219) ligands. While direct substitution on the bis(methanesulfonate) is also feasible, the cyclic sulfate route is often employed. These phosphine ligands, such as those with a 1,2-bis(diphenylphosphino)butane backbone, are highly effective in asymmetric hydrogenation and other transition metal-catalyzed reactions.

Below is an interactive data table summarizing examples of chiral ligands synthesized from (2R,3R)-butanediol derivatives and their applications.

Ligand TypeExample LigandSynthetic Application
Diphosphine(2R,3R)-Bis(diphenylphosphino)butane (Chiraphos)Asymmetric Hydrogenation
Diamine(2S,3S)-N,N'-Dimethyl-2,3-diaminobutaneChiral Auxiliaries, Ligands for Asymmetric Epoxidation
Bis(oxazoline)(4R,5R)-2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)Asymmetric Cyclopropanation, Diels-Alder Reactions

Applications in Stereoselective Polymerization

While (2R,3R)-Butanediol bis(methanesulfonate) itself is not typically used as a monomer in polymerization due to the nature of the methanesulfonate groups, its parent diol, (2R,3R)-2,3-butanediol, has found significant application as a chiral chain extender in the synthesis of thermoplastic polyurethanes (TPUs). acs.orgacs.org The stereochemistry of the butanediol has a profound impact on the properties of the resulting polymer. acs.org

Research has shown that the meso-isomer of 2,3-butanediol (B46004) leads to TPUs with crystalline hard segments and superior mechanical properties due to the favorable orientation of the methyl groups, which allows for strong hydrogen bonding. acs.org In contrast, the use of the enantiomerically pure (2R,3R)- or (2S,3S)-isomers results in polymers with lower crystallinity and different mechanical characteristics. acs.org This demonstrates the critical role of stereochemistry in controlling the macromolecular architecture and, consequently, the physical properties of the material. This application highlights the importance of having access to enantiomerically pure butanediol, for which the bis(methanesulfonate) can be a synthetic equivalent or precursor in certain contexts.

Role as a Chiral Biselectrophile

The core chemical reactivity of (2R,3R)-Butanediol bis(methanesulfonate) is that of a chiral biselectrophile. The two methanesulfonate groups are excellent leaving groups, making the two stereogenic carbon atoms susceptible to nucleophilic attack. This predictable reactivity is the foundation for its utility in asymmetric synthesis.

When reacting with a dinucleophile, the compound can undergo a double substitution to form a new cyclic structure, effectively "stitching" the nucleophile into a chiral framework. The stereochemical outcome of these reactions is typically a double inversion (SN2 mechanism), leading to products with an (2S,3S) configuration. This predictable stereochemical transfer is a powerful tool for synthetic chemists.

The utility of (2R,3R)-Butanediol bis(methanesulfonate) as a chiral biselectrophile is evident in the synthesis of the aforementioned pharmaceutical intermediates and chiral ligands. Its ability to reliably install a C2-symmetric chiral element into a molecule makes it a valuable and frequently employed reagent in the pursuit of enantiomerically pure compounds.

Computational and Spectroscopic Characterization of 2r,3r Butanediol Bis Methanesulfonate

Quantum Chemical Computations

Quantum chemical computations are theoretical methods used to investigate the electronic structure and geometry of molecules. researchgate.net For (2R,3R)-Butanediol bis(methanesulfonate), these calculations provide insights into its stability, reactivity, and electronic properties. researchgate.net

Density Functional Theory (DFT) is a computational method used to determine the optimized geometry of a molecule by calculating its electronic structure. nih.gov For (2R,3R)-Butanediol bis(methanesulfonate), DFT calculations, specifically using methods like WB97XD/6-31++G(d,p) and cam-B3LYP/6-311++G(d,p), have been employed to determine its structural parameters, such as bond lengths and bond angles. researchgate.net The geometry of the molecule is optimized to find the lowest energy conformation. nih.gov The calculated geometrical parameters for the BBM molecule are presented in Table 1. researchgate.net Deviations between calculated and experimental values can sometimes occur due to factors like intramolecular charge transfer. researchgate.net

Table 1: Optimized Geometrical Parameters of (2R,3R)-Butanediol bis(methanesulfonate) using DFT

This table is interactive. Click on headers to sort.

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C-H 1.0936 Å
Bond Length C-C 1.53 Å
Bond Length C-O 1.46 Å
Bond Length S=O 1.43 Å
Bond Length S-O 1.61 Å
Bond Length S-C 1.79 Å
Bond Angle O-S-C 103.5 °
Bond Angle C-C-C 110.1 °
Bond Angle C-C-H 109.5 °

Data sourced from DFT calculations reported in scientific literature. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge transfer and intramolecular interactions within a molecule, providing insights into its electronic stability. researchgate.netnih.gov It interprets the electronic wavefunction in terms of localized, Lewis-type orbitals (bonds, lone pairs) and their interactions. uba.ar The stability of a molecule is enhanced by hyperconjugative interactions, which involve charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Different colors represent different potential values: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

For (2R,3R)-Butanediol bis(methanesulfonate), the MEP surface analysis helps to identify the reactive sites. researchgate.net The analysis is supported by calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index are derived from these energies to quantify the molecule's reactivity. researchgate.net The computed chemical hardness for the BBM molecule is reported to be 1.2096 eV. researchgate.net

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is used to identify the functional groups and characterize the vibrational modes of a molecule. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, resulting in a unique spectral fingerprint. mdpi.com For (2R,3R)-Butanediol bis(methanesulfonate), the FT-IR spectrum provides detailed information about its functional groups and their vibrational modes. researchgate.net Theoretical calculations using DFT methods are often used to assign the observed experimental bands to specific molecular vibrations. nih.gov

Key vibrational assignments for the BBM molecule have been identified. researchgate.net For instance, the stretching vibrations of the sulfonate group (SO₂) typically appear in distinct regions of the spectrum. researchgate.net The C-H stretching and bending vibrations of the methyl and ethane (B1197151) groups are also clearly assigned. researchgate.net The C-S stretching vibration is often coupled with CH₂ rocking vibrations. researchgate.net

Table 2: Selected FT-IR Vibrational Assignments for (2R,3R)-Butanediol bis(methanesulfonate)

This table is interactive. Click on headers to sort.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
1342 Strong SO₂ Asymmetric Stretching
1167 Strong SO₂ Symmetric Stretching
1080 Medium C-H In-plane Bending
774 Strong C-S Stretching
540-500 Medium-Weak SO₂ Deformation

Data sourced from experimental and scaled computational results. researchgate.net

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light from a molecule. mdpi.com It provides information about the vibrational modes of a molecule, particularly for non-polar bonds. mdpi.com

The FT-Raman spectrum of (2R,3R)-Butanediol bis(methanesulfonate) reveals several characteristic bands. researchgate.net As with FT-IR, DFT calculations aid in the assignment of these bands to specific molecular vibrations. researchgate.net The symmetric and asymmetric stretching vibrations of the sulfonate group, as well as C-H and C-S vibrations, are identified. researchgate.net For example, a medium intensity band at 764 cm⁻¹ in the Raman spectrum is assigned to the C-S stretching vibration. researchgate.net The SO₂ asymmetric stretching vibration is observed at 1162 cm⁻¹ in the Raman spectrum. researchgate.net

Table 3: Selected FT-Raman Vibrational Assignments for (2R,3R)-Butanediol bis(methanesulfonate)

This table is interactive. Click on headers to sort.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
1162 Medium SO₂ Asymmetric Stretching
1127 Medium C-H In-plane Bending
764 Medium C-S Stretching
540-500 Medium-Weak SO₂ Deformation

Data sourced from experimental and scaled computational results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural and stereochemical elucidation of organic molecules, including (2R,3R)-Butanediol bis(methanesulfonate). Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, NMR provides detailed insights into the connectivity of atoms and their spatial relationships. For (2R,3R)-Butanediol bis(methanesulfonate), both ¹H and ¹³C NMR spectroscopy are crucial in confirming the molecular structure and the retention of the (2R,3R) stereochemistry from its parent diol.

The C₂ symmetry of the (2R,3R) isomer results in a simplified NMR spectrum compared to its meso diastereomer, (2R,3S)-Butanediol bis(methanesulfonate). In the (2R,3R) enantiomer, the two methyl groups (C1 and C4) are chemically and magnetically equivalent, as are the two methine protons (H2 and H3) and the two methine carbons (C2 and C3). This equivalence leads to fewer signals in both the ¹H and ¹³C NMR spectra, a key feature in distinguishing it from the meso form where the methyl groups and methine protons would be diastereotopic and thus potentially non-equivalent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2R,3R)-Butanediol bis(methanesulfonate) is anticipated to exhibit three distinct signals. The methanesulfonate (B1217627) (mesyl) protons appear as a singlet, while the methine protons and the methyl protons of the butanediol (B1596017) backbone appear as a quartet and a doublet, respectively, due to spin-spin coupling.

The downfield shift of the methine protons (H2 and H3) compared to the parent (2R,3R)-2,3-butanediol is a direct consequence of the strong electron-withdrawing effect of the adjacent methanesulfonate groups. This deshielding effect is a hallmark of sulfonate ester formation. The vicinal coupling constant (³J) between the methine proton (H2) and the methyl protons (H1) provides conformational information.

A detailed analysis of the expected ¹H NMR spectral data is presented in the table below.

ProtonMultiplicityPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
CH₃ (Mesyl)Singlet3.0 - 3.2N/A
CH (Butane)Quartet4.8 - 5.06.0 - 7.0
CH₃ (Butane)Doublet1.4 - 1.66.0 - 7.0

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure and stereochemistry. Due to the C₂ symmetry, the spectrum is expected to show only three signals corresponding to the methanesulfonate methyl carbons, the butanediol backbone methine carbons, and the butanediol backbone methyl carbons.

The chemical shifts of the carbon atoms in the butanediol backbone are significantly affected by the mesylation of the hydroxyl groups. The methine carbons (C2 and C3) experience a notable downfield shift upon esterification, a result of the electron-withdrawing nature of the sulfonate group. Conversely, the methyl carbons (C1 and C4) may experience a slight shielding effect.

The predicted ¹³C NMR spectral data are summarized in the following table.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (Mesyl)38 - 40
CH (Butane)78 - 82
CH₃ (Butane)16 - 18

Detailed Research Findings

Furthermore, the coupling constant between the methine and methyl protons is a valuable tool for conformational analysis. The magnitude of this coupling can be related to the dihedral angle between the coupled protons through the Karplus equation. In acyclic systems like this, free rotation around the C2-C3 bond occurs. However, the observed coupling constant represents a time-averaged value of all populated conformations. The predicted value of 6.0-7.0 Hz is typical for such systems.

The stereochemical integrity of the (2R,3R) configuration is confirmed by the simplicity of the NMR spectra. The presence of only one set of signals for the butanediol backbone protons and carbons is indicative of the C₂ symmetry maintained after the bis-mesylation reaction. Any presence of the meso diastereomer would result in a more complex spectrum with additional signals, providing a sensitive method for assessing the stereochemical purity of the compound.

Emerging Research Directions and Future Perspectives for 2r,3r Butanediol Bis Methanesulfonate

Development of Novel Derivatizations and Functionalizations

The C2-symmetric chiral backbone of (2R,3R)-butanediol bis(methanesulfonate) makes it an attractive starting material for the synthesis of a variety of complex chiral molecules. The two methanesulfonate (B1217627) groups serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the stereospecific introduction of new functionalities.

One promising area of research is the synthesis of novel chiral ligands and crown ethers. The reaction of (2R,3R)-butanediol bis(methanesulfonate) with various nucleophiles can lead to the formation of macrocyclic structures with defined stereochemistry. For instance, reaction with diamines or dithiols can yield chiral aza- or thia-crown ethers, respectively, which have potential applications in asymmetric catalysis and molecular recognition. nih.govbepls.com The synthesis of chiral diene ligands, which are crucial in many asymmetric transformations, represents another avenue for the application of this versatile building block.

Furthermore, the conversion of (2R,3R)-butanediol bis(methanesulfonate) into other valuable chiral intermediates is an active area of investigation. For example, stereospecific double inversion reactions with appropriate nucleophiles can lead to the formation of chiral thiiranes or other heterocyclic systems. researchgate.netresearchgate.net These derivatives are important precursors in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai

The following table summarizes potential novel derivatizations of (2R,3R)-Butanediol bis(methanesulfonate):

Starting MaterialReagent/NucleophileProduct ClassPotential Applications
(2R,3R)-Butanediol bis(methanesulfonate)Chiral DiaminesChiral Aza-Crown EthersAsymmetric Catalysis, Ion Sensing
(2R,3R)-Butanediol bis(methanesulfonate)DithiolsChiral Thia-Crown EthersMetal Ion Complexation
(2R,3R)-Butanediol bis(methanesulfonate)Azide (B81097) NucleophilesChiral DiazidesPrecursors to Chiral Diamines
(2R,3R)-Butanediol bis(methanesulfonate)Sulfur NucleophilesChiral ThiiranesSynthetic Intermediates
(2R,3R)-Butanediol bis(methanesulfonate)DicarboxylatesChiral Macrocyclic EstersHost-Guest Chemistry

Exploration of Advanced Mechanistic Insights via Time-Resolved Studies

A deeper understanding of the reaction mechanisms involving (2R,3R)-butanediol bis(methanesulfonate) is crucial for optimizing existing synthetic routes and designing new transformations. The reactivity of the two methanesulfonate groups can be complex, with the potential for competing reaction pathways, including single substitution, double substitution, and elimination reactions.

Advanced mechanistic studies, particularly time-resolved spectroscopic techniques, could provide invaluable insights into the kinetics and intermediates of these reactions. While specific time-resolved studies on (2R,3R)-butanediol bis(methanesulfonate) are not yet widely reported, the investigation of analogous sulfonate ester reactions provides a framework for future research. The hydrolysis of sulfonate esters, for example, has been a subject of debate regarding whether the mechanism is concerted or stepwise, with evidence suggesting the possibility of a pentavalent intermediate. rsc.orglu.se

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, offers a powerful tool to complement experimental studies. nih.govnist.gov Such calculations can be used to model the transition states of nucleophilic substitution reactions at the chiral centers of (2R,3R)-butanediol bis(methanesulfonate). mdpi.comdntb.gov.uanih.gov This can help in predicting the stereochemical outcome of reactions and understanding the factors that control selectivity. For instance, computational studies could elucidate the potential for neighboring group participation or the formation of bridged intermediates, which could influence the stereochemistry of the products.

Future research in this area could involve:

Stopped-flow kinetic analysis to measure the rates of nucleophilic substitution and identify reaction intermediates.

In-situ spectroscopic monitoring (e.g., NMR, IR) to observe the formation and consumption of species during a reaction.

Computational modeling to map out the potential energy surfaces of reaction pathways and to rationalize experimental observations.

Integration into Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. (2R,3R)-Butanediol bis(methanesulfonate) is well-positioned to be a key player in this transition towards more sustainable synthesis. benthamscience.com

A significant advantage of this compound is its origin. The precursor, (2R,3R)-2,3-butanediol, can be produced through the fermentation of renewable feedstocks, such as glucose and other biomass-derived sugars. nih.govtaylorfrancis.com This bio-based origin makes (2R,3R)-butanediol bis(methanesulfonate) a sustainable alternative to petroleum-derived chiral building blocks.

In the context of sustainable synthesis, (2R,3R)-butanediol bis(methanesulfonate) can be employed as a bio-based dielectrophile . This opens up possibilities for the synthesis of bio-based polymers and other materials. whiterose.ac.ukresearchgate.netresearchgate.netnih.gov For example, its reaction with bio-derived dicarboxylic acids or diamines could lead to the formation of novel biodegradable polyesters or polyamides with stereochemically defined repeating units.

The use of green solvents in reactions involving (2R,3R)-butanediol bis(methanesulfonate) is another important aspect of its integration into sustainable methodologies. Exploring the use of water, supercritical fluids, or bio-based solvents could significantly reduce the environmental impact of synthetic processes utilizing this compound. mrforum.comnih.govmdpi.comrsc.org

The following table highlights the potential of (2R,3R)-Butanediol bis(methanesulfonate) in green chemistry:

Green Chemistry PrincipleApplication of (2R,3R)-Butanediol bis(methanesulfonate)
Use of Renewable FeedstocksDerived from fermentation of biomass. taylorfrancis.com
Atom EconomyHigh potential in reactions where both methanesulfonate groups are displaced.
Design of Safer ChemicalsPrecursor is a naturally occurring and low-toxicity compound.
Use of Safer Solvents and AuxiliariesPotential for use in green solvents like water or bio-based solvents. mrforum.comnih.gov
Design for Energy EfficiencyReactions can potentially be carried out under mild conditions.
CatalysisUsed to synthesize chiral ligands for catalytic asymmetric reactions.

Q & A

Q. What synthetic methodologies are optimal for preparing (2R,3R)-butanediol bis(methanesulfonate), and how do reaction conditions influence stereochemical purity?

Methodological Answer: The compound is synthesized via sulfonate ester formation. A validated approach involves reacting (2R,3R)-butanediol with methanesulfonyl chloride under controlled conditions (e.g., low temperature, inert atmosphere) to minimize racemization. Key steps include:

  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of methanesulfonyl chloride.
  • Stoichiometry : A 2:1 molar ratio of methanesulfonyl chloride to diol ensures complete esterification.
  • Base choice : Triethylamine or pyridine neutralizes HCl byproducts, improving yield .

Q. How can researchers differentiate and quantify stereoisomers of butanediol derivatives during synthesis?

Methodological Answer: Chiral chromatography (e.g., Chiralcel OD-H column) or nuclear magnetic resonance (NMR) with chiral shift reagents resolves enantiomers. For example:

  • GC-MS with chiral columns : Separates (2R,3R), (2S,3S), and meso-forms by retention time differences (~1 min for R,R vs. S,S; 7 min later for meso) .
  • 13C^{13}\text{C}-NMR : Distinct chemical shifts for diastereotopic carbons confirm stereochemistry. For (2R,3R)-bis(methanesulfonate), methyl groups exhibit split signals due to restricted rotation .

Q. What spectroscopic and computational techniques are critical for characterizing (2R,3R)-butanediol bis(methanesulfonate)?

Methodological Answer:

  • FT-IR : Confirms sulfonate ester formation (S=O stretching at 1170–1350 cm1^{-1}).
  • X-ray crystallography : Resolves absolute configuration; methanesulfonyl groups adopt gauche conformations .
  • NBO (Natural Bond Orbital) analysis : Quantifies hyperconjugative interactions affecting stability (e.g., σ→σ* interactions between C-O and S-O bonds) .

Q. How is the antimicrobial activity of (2R,3R)-butanediol bis(methanesulfonate) evaluated in vitro?

Methodological Answer:

  • Docking studies : Molecular docking against bacterial enzymes (e.g., E. coli dihydrofolate reductase) predicts binding affinity. AutoDock Vina simulations show hydrogen bonding with Thr121 and hydrophobic interactions with Phe31 .
  • MIC assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (range: 0.3–1 µg/mL) .

Advanced Research Questions

Q. What role does (2R,3R)-butanediol play in plant-microbe interactions, and how does its bis(methanesulfonate) derivative modulate these effects?

Methodological Answer: The (2R,3R)-butanediol backbone is a bacterial volatile organic compound (VOC) that primes plant defense pathways (e.g., salicylic acid, jasmonic acid). Its bis(methanesulfonate) derivative enhances bioavailability by increasing solubility and membrane permeability. Key steps to study this:

  • Plant growth assays : Arabidopsis thaliana exposed to bacterial mutants lacking butanediol production (e.g., B. subtilis BSIP1173) show reduced systemic resistance .
  • Transcriptomics : RNA-seq identifies upregulated defense genes (e.g., PR-1, PDF1.2) in treated plants .

Q. How can computational modeling predict the reactivity and stability of (2R,3R)-butanediol bis(methanesulfonate) under varying pH conditions?

Methodological Answer:

  • DFT calculations : B3LYP/6-311++G(d,p) level simulations reveal hydrolysis mechanisms. At pH < 3, sulfonate esters protonate, accelerating cleavage.
  • MEP (Molecular Electrostatic Potential) maps : Identify electrophilic regions vulnerable to nucleophilic attack (e.g., sulfur atoms in methanesulfonyl groups) .

Q. How should researchers address contradictions in reported biological activities of stereoisomers?

Methodological Answer: Discrepancies arise from isomer-specific interactions. For example:

  • Contradiction : rac-Isomers show higher antimicrobial activity in some studies but lower in others.
  • Resolution : Validate purity via chiral HPLC. Test isomers separately against isogenic microbial strains (e.g., S. cerevisiae engineered to express stereospecific transporters) .

Q. What strategies improve the stability of (2R,3R)-butanediol bis(methanesulfonate) in aqueous solutions for in vivo studies?

Methodological Answer:

  • Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis.
  • Buffering : Use phosphate buffer (pH 7.4) to maintain neutral conditions, reducing ester cleavage.
  • Encapsulation : Liposomal encapsulation extends half-life in serum (e.g., from 2 h to >8 h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.